Product packaging for Ethyl 2-(2-chloropyrimidin-5-yl)acetate(Cat. No.:CAS No. 917025-00-4)

Ethyl 2-(2-chloropyrimidin-5-yl)acetate

Cat. No.: B1374926
CAS No.: 917025-00-4
M. Wt: 200.62 g/mol
InChI Key: RTSBRQPXTQXJFJ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Synthesis

Pyrimidine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of molecular properties for specific applications. nih.gov

Ethyl 2-(2-chloropyrimidin-5-yl)acetate belongs to a class of functionalized pyrimidines that serve as key intermediates in the elaboration of more complex structures. The presence of a chlorine atom at the 2-position and an ethyl acetate (B1210297) group at the 5-position provides two distinct reactive sites. The chloro substituent is susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed, reduced, or used in condensation reactions. This dual functionality makes it a powerful tool for synthetic chemists to introduce diverse substituents and build intricate molecular architectures.

Academic Significance as a Synthetic Precursor in Organic Transformations

The academic significance of this compound lies in its utility as a versatile precursor for a variety of organic transformations. The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituent, facilitates reactions at the 2-position.

Cross-Coupling Reactions:

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org The chlorine atom on the pyrimidine ring acts as a handle for these transformations, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups.

For instance, in a Suzuki-Miyaura coupling reaction, this compound can be reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This strategy is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Reaction Type Reactant Catalyst/Reagents Product Type
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl/Heteroaryl-5-(ethoxycarbonylmethyl)pyrimidine
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-5-(ethoxycarbonylmethyl)pyrimidine
Buchwald-Hartwig AminationAminePd catalyst, Ligand, Base2-Amino-5-(ethoxycarbonylmethyl)pyrimidine

Nucleophilic Aromatic Substitution:

The chloro group at the 2-position is also amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the direct introduction of various nucleophiles, such as amines, alcohols, and thiols, to the pyrimidine ring. The reaction is typically carried out in the presence of a base and is a straightforward method for synthesizing 2-substituted pyrimidine derivatives.

Overview of Current Research Trajectories involving the Compound

Current research involving this compound is heavily focused on its application in medicinal chemistry, particularly in the discovery and development of novel therapeutic agents.

Synthesis of Kinase Inhibitors:

A significant area of research is the use of this compound in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. This compound serves as a key starting material for the construction of complex molecules that can selectively target and inhibit specific kinases. For example, it can be utilized in the synthesis of Janus kinase (JAK) inhibitors, which are being investigated for the treatment of autoimmune diseases and myeloproliferative neoplasms. mdpi.comnih.gov

Development of Novel Bioactive Molecules:

Beyond kinase inhibitors, this versatile building block is being explored for the synthesis of a wide array of other bioactive molecules. Its ability to undergo diverse chemical transformations allows for the creation of libraries of novel compounds that can be screened for various biological activities. Research is ongoing to synthesize fused pyrimidine systems and other complex heterocyclic structures with potential applications as anticancer, antiviral, and anti-inflammatory agents. nih.gov The strategic functionalization of the pyrimidine core, facilitated by starting materials like this compound, is a key strategy in the quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClN2O2 B1374926 Ethyl 2-(2-chloropyrimidin-5-yl)acetate CAS No. 917025-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-7(12)3-6-4-10-8(9)11-5-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBRQPXTQXJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 2 Chloropyrimidin 5 Yl Acetate

Strategic Retrosynthetic Approaches to the Ethyl 2-(2-chloropyrimidin-5-yl)acetate Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthetic route. For this compound, the analysis reveals two primary strategic disconnections.

The most logical primary disconnection is the carbon-carbon bond between the pyrimidine (B1678525) ring's C5 position and the α-carbon of the acetate (B1210297) group. This leads to a 2-chloropyrimidine (B141910) synthon functionalized at the C5 position (e.g., with a halogen) and a synthon representing the ethyl acetate moiety, such as an ethyl acetate enolate or a related nucleophile.

A secondary, more fundamental disconnection involves the formation of the 2-chloropyrimidine ring itself. This approach breaks the heterocyclic ring down into acyclic precursors. A common strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule.

These disconnections suggest two main forward synthetic strategies:

Late-Stage C5-Functionalization: Synthesize a 2-chloropyrimidine core first and then introduce the ethyl acetate side chain at the C5 position.

Ring Formation from a Functionalized Precursor: Construct the pyrimidine ring using a precursor that already contains the ethyl acetate or a masked equivalent.

Precursor Synthesis and Pyrimidine Ring Functionalization Strategies

The synthesis of this compound relies on the effective preparation of its core components: the 2-chloropyrimidine scaffold and the ethyl acetate side chain.

The 2-chloropyrimidine core is a crucial building block. Several reliable methods exist for its synthesis.

From 2-Aminopyrimidines: A common route involves the diazotization of 2-aminopyrimidine (B69317) followed by a Sandmeyer-type reaction. 2-aminopyrimidine is treated with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (-15 to 0°C) to form an unstable diazonium salt, which is then converted to the 2-chloro derivative. google.comorgsyn.org This method is effective but requires careful temperature control to manage the evolution of nitrogen oxides and prevent decomposition. orgsyn.org

From 2-Hydroxypyrimidines: An alternative and widely used method is the direct chlorination of 2-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-2-one). This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. orgsyn.org The reaction often requires heating to drive it to completion.

A general scheme for preparing 2-chloropyrimidine is outlined below:

Starting MaterialReagentsKey ConditionsProduct
2-Aminopyrimidine1. NaNO₂, HCl 2. Neutralization-15°C to -10°C2-Chloropyrimidine
2-HydroxypyrimidinePOCl₃, PCl₅Heating/Reflux2-Chloropyrimidine

Once the 2-chloropyrimidine scaffold is obtained, the ethyl acetate group must be introduced at the C5 position. This is typically accomplished through carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. A pre-functionalized pyrimidine, such as 2-chloro-5-bromopyrimidine or 2-chloro-5-iodopyrimidine, can be coupled with a suitable nucleophilic partner. For instance, a Negishi coupling with an organozinc reagent like ethyl 2-bromo-2-(trimethylsilyl)acetate or a Suzuki coupling with a corresponding boronic ester can effectively form the desired C-C bond.

Direct Alkylation: Another approach involves the reaction of a suitable pyrimidine derivative with an electrophilic form of the ethyl acetate moiety, such as ethyl bromoacetate. ijnc.ir This method often involves the formation of an intermediate that facilitates the condensation and subsequent cyclization to form a fused ring system, from which the target molecule can be derived. ijnc.ir For example, a dihydropyrimidinthione can react with ethyl bromoacetate in a condensation/cyclization sequence. ijnc.ir

Optimization of Reaction Conditions and Catalyst Systems for Efficient Synthesis

To maximize yield, purity, and efficiency while minimizing costs and reaction times, the optimization of reaction parameters is critical.

Solvent and Base Selection: The choice of solvent and base can significantly influence reaction rates and outcomes. In cross-coupling reactions, polar aprotic solvents like DMF or NMP are often used. The selection of an appropriate base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine) is crucial for activating the catalyst and neutralizing acidic byproducts.

Catalyst Systems: For cross-coupling strategies, the catalyst system, comprising a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a ligand, is paramount. The ligand choice can affect catalyst stability, activity, and selectivity.

Temperature and Reaction Time: Conventional heating often requires long reaction times. Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner product profiles. nih.gov For example, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been successfully achieved using microwave irradiation at 120–140°C for just 15–30 minutes. nih.gov

The table below illustrates hypothetical optimization parameters for a cross-coupling reaction to form the target compound.

Table 1: Optimization of a Suzuki Coupling Reaction

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 12 65
2 Pd₂(dba)₃ XPhos K₂CO₃ Dioxane 100 8 78
3 PdCl₂(dppf) - Cs₂CO₃ DMF 90 10 72

Contemporary Trends and Green Chemistry Considerations in the Compound's Preparation

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. kuey.netresearchgate.netkuey.net

Alternative Energy Sources: As mentioned, microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can accelerate reactions, increase yields, and reduce the formation of byproducts. kuey.netrasayanjournal.co.innih.gov

Green Solvents: Traditional syntheses often employ hazardous and volatile organic solvents. A key goal of green chemistry is to replace these with environmentally benign alternatives such as water, ethanol, or ionic liquids. kuey.netrasayanjournal.co.in Some reactions can even be performed under solvent-free conditions, further reducing environmental impact. researchgate.netrasayanjournal.co.in

Catalysis: The use of catalysts is inherently green as they are used in small amounts and allow for more efficient reactions. The development of recyclable heterogeneous catalysts is a major area of research, as it simplifies product purification and reduces waste. kuey.netresearchgate.netkuey.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are excellent examples of atom-economical processes. rasayanjournal.co.in

The following table compares a conventional approach with a potential green alternative for pyrimidine synthesis.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

Parameter Conventional Method Green Method
Solvent Volatile organic solvents (e.g., DMF, Chloroform) Water, Ethanol, Ionic Liquids, or Solvent-free
Energy Source Conventional heating (oil bath) Microwave or Ultrasound irradiation
Catalyst Homogeneous, often non-recyclable Recyclable heterogeneous or biocatalysts
Reaction Time Several hours to days Minutes to a few hours
Waste Generation (E-Factor) High Low

| Workup | Complex, often involves extraction with toxic solvents | Simplified, may involve filtration or recrystallization from green solvents |

By integrating these advanced methodologies and green principles, the synthesis of this compound can be achieved more efficiently, sustainably, and economically.

Investigative Studies into the Reactivity and Transformational Chemistry of Ethyl 2 2 Chloropyrimidin 5 Yl Acetate

Nucleophilic Aromatic Substitution Reactions on the 2-Chloropyrimidine (B141910) Nucleus

The 2-chloropyrimidine ring is a classic example of an activated heteroaryl halide. The two nitrogen atoms in the pyrimidine (B1678525) ring are strongly electron-withdrawing, significantly reducing the electron density at the carbon atoms, particularly at the C-2, C-4, and C-6 positions. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The chloro substituent at the C-2 position, flanked by two ring nitrogens, is an excellent leaving group in this context, facilitating displacement by a wide array of nucleophiles.

Displacement of the Chloro Substituent by Various Nucleophiles

The chlorine atom at the C-2 position of Ethyl 2-(2-chloropyrimidin-5-yl)acetate can be readily displaced by a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur. These reactions typically proceed under mild to moderate conditions and provide high yields of the corresponding 2-substituted pyrimidine derivatives.

N-Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., imidazole, pyrrolidine) react readily with 2-chloropyrimidines to form 2-aminopyrimidine (B69317) derivatives. These reactions are often carried out in a polar solvent, sometimes with the addition of a non-nucleophilic base to neutralize the HCl generated. The high reactivity of 2-chloropyrimidine often makes transition-metal catalysis unnecessary for these amination reactions. youtube.com

O-Nucleophiles: Alkoxides, such as sodium ethoxide, and phenoxides can displace the chloro group to yield 2-alkoxy- or 2-aryloxypyrimidines. Reactions with alkoxides are often conducted at low temperatures. openstax.org

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) and bisulfide are potent nucleophiles that react efficiently with 2-chloropyrimidines to form 2-thioether derivatives. researchgate.netachmem.com These reactions are a common strategy for introducing sulfur-containing functionalities onto the pyrimidine ring.

The table below summarizes typical nucleophilic substitution reactions on the 2-chloropyrimidine nucleus.

Nucleophile TypeExample NucleophileGeneral ProductTypical Conditions
NitrogenPrimary/Secondary Amines (R₂NH)2-AminopyrimidinePolar solvent (e.g., EtOH, DMF), often with a base (e.g., K₂CO₃, Et₃N)
OxygenAlkoxides (RO⁻)2-AlkoxypyrimidineAlcohol solvent, corresponding sodium alkoxide
SulfurThiolates (RS⁻)2-(Alkyl/Aryl)thiopyrimidinePolar aprotic solvent (e.g., DMF, HMPA)

Regioselectivity and Reaction Kinetics in Substitution Processes

For this compound, the question of regioselectivity is straightforward, as there is only one halogen substituent. The substitution exclusively occurs at the C-2 position. The reactivity of this position is significantly enhanced by the cumulative electron-withdrawing inductive and mesomeric effects of the two flanking nitrogen atoms. These effects stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. youtube.com

Kinetic studies on the substitution of 2-chloropyrimidine with various nucleophiles have shown that these reactions generally follow second-order kinetics, being first-order in the substrate and first-order in the nucleophile. chemscene.combham.ac.uk The rate law can be expressed as:

Rate = k₂[2-chloropyrimidine][Nucleophile]

This kinetic profile is consistent with a bimolecular SNAr mechanism, where the rate-determining step is the initial attack of the nucleophile on the pyrimidine ring to form the tetrahedral intermediate. chemscene.comlibretexts.org The absence of base catalysis in many of these reactions further supports a mechanism where the formation of the intermediate complex is the rate-limiting step, followed by rapid expulsion of the chloride leaving group. chemscene.com

Chemical Transformations Involving the Ethyl Ester Functionality

The ethyl acetate (B1210297) moiety at the C-5 position offers a secondary site for chemical modification, independent of the pyrimidine core's reactivity.

Hydrolysis and Transesterification Reactions

The ethyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-chloropyrimidin-5-yl)acetic acid.

Acidic Hydrolysis: Treatment with aqueous acids like HCl or trifluoroacetic acid (TFA) effectively converts the ester to the carboxylic acid. libretexts.org

Basic Hydrolysis (Saponification): Using aqueous bases such as sodium hydroxide (B78521) or potassium hydroxide results in the formation of the corresponding carboxylate salt, which can be subsequently protonated to give the free carboxylic acid. libretexts.org

Transesterification can also be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, allowing for the synthesis of other alkyl esters.

Reduction Pathways to Corresponding Alcohols and Other Reduced Forms

The ethyl ester can be reduced to the primary alcohol, 2-(2-chloropyrimidin-5-yl)ethanol. However, the choice of reducing agent is critical due to the potential for concurrent reduction of the electron-deficient pyrimidine ring.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the pyrimidine ring. Studies on similar pyrimidine systems have shown that at lower temperatures (e.g., -70°C), preferential reduction of the ester group can occur to yield the corresponding 5-hydroxymethyl derivative. masterorganicchemistry.com At higher temperatures, LiAlH₄ can lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidine (B8664642) derivatives. ucsb.edu Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is often used for the selective reduction of the ester in the presence of the pyrimidine ring, though the reactivity can be substrate-dependent.

The following table outlines the potential reduction outcomes.

Reducing AgentTypical ConditionsPrimary ProductPotential Byproduct(s)
LiAlH₄Low Temperature (-70°C)2-(2-chloropyrimidin-5-yl)ethanolRing-reduced species
LiAlH₄Room Temp to RefluxRing-reduced alcohols-
NaBH₄Alcohol solvent, Room Temp2-(2-chloropyrimidin-5-yl)ethanolUnreacted starting material

α-Functionalization and Carbon-Carbon Bond Forming Reactions at the Acetate Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) of the acetate group is positioned between two electron-withdrawing groups: the ester carbonyl and the 2-chloropyrimidine ring. This positioning makes the α-protons acidic (pKa ≈ 25 for a typical ethyl acetate, but lower in this case due to the influence of the pyrimidine ring) and susceptible to deprotonation by a suitable base to form a stabilized enolate. researchgate.net This enolate is a potent carbon nucleophile and can be used in a variety of carbon-carbon bond-forming reactions.

To achieve complete conversion to the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is typically required. ucsb.edu Once formed, the enolate can react with various electrophiles:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new C-C bond at the α-position, leading to substituted pyrimidine acetic acid esters.

Claisen Condensation: This reaction involves the self-condensation of two molecules of the ester, or a mixed condensation with another ester, in the presence of a base like sodium ethoxide. openstax.orgmasterorganicchemistry.com The reaction yields a β-keto ester, a valuable synthetic intermediate. The mechanism involves the nucleophilic attack of the enolate of one ester molecule onto the carbonyl carbon of a second molecule, followed by the elimination of an ethoxide ion.

Other Condensations: The active methylene group can also participate in other classic condensation reactions, such as the Knoevenagel condensation with aldehydes or ketones, to produce α,β-unsaturated ester derivatives.

These reactions significantly expand the synthetic utility of this compound by allowing for the construction of more complex carbon skeletons attached to the pyrimidine core.

Enolate Generation and Alkylation Strategies

The methylene bridge (-CH2-) in this compound is activated by two adjacent electron-withdrawing groups: the pyrimidine ring and the ethyl ester. This positioning renders the α-protons sufficiently acidic to be removed by a suitable base, leading to the formation of a stabilized enolate. This nucleophilic enolate can then react with various electrophiles, primarily through alkylation, to introduce substituents at the α-carbon.

The choice of base is crucial to effectively deprotonate the methylene group without promoting side reactions, such as self-condensation or reaction at the ester. Common bases for this purpose include non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or sodium hydride (NaH). Once formed, the enolate can be alkylated with a range of alkyl halides.

Table 1: Proposed Alkylation Strategies for this compound

Base Electrophile (R-X) Solvent Anticipated Product
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)Ethyl 2-(2-chloropyrimidin-5-yl)propanoate
Lithium Diisopropylamide (LDA)Benzyl Bromide (BnBr)Tetrahydrofuran (THF)Ethyl 2-(2-chloropyrimidin-5-yl)-3-phenylpropanoate
Potassium Carbonate (K₂CO₃)Allyl BromideN,N-Dimethylformamide (DMF)Ethyl 2-(2-chloropyrimidin-5-yl)pent-4-enoate

This reactivity is analogous to that observed in similar heterocyclic systems, such as ethyl 5-methyl(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate, which undergoes alkylation with allyl bromide under phase transfer catalysis conditions. researchgate.net

Condensation and Related Coupling Reactions

The active methylene group of this compound is also amenable to condensation reactions with various carbonyl compounds or their equivalents. These reactions provide a pathway to extend the carbon chain and introduce new functional groups. For instance, condensation with N,N-dimethylformamide-diethylacetal (DMF-DEA) at elevated temperatures would likely yield an enamine, a versatile intermediate for further synthesis. researchgate.net

Furthermore, the 2-chloro substituent on the pyrimidine ring is a key site for transition-metal-catalyzed cross-coupling reactions. While not directly involving the acetate side chain, these reactions are fundamental to the transformational chemistry of the molecule as a whole. Buchwald-Hartwig C-N cross-coupling, for example, can be used to introduce amine substituents, a critical step in the synthesis of certain kinase inhibitors. nih.gov

Table 2: Condensation and Coupling Reactions

Reaction Type Reagents Reactive Site Potential Product
CondensationN,N-Dimethylformamide-diethylacetal (DMF-DEA)α-carbon of acetateEthyl 3-(dimethylamino)-2-(2-chloropyrimidin-5-yl)acrylate
Buchwald-Hartwig CouplingArylamine, Palladium catalyst, Ligand, BaseC2-Cl of pyrimidineEthyl 2-(2-(arylamino)pyrimidin-5-yl)acetate
Suzuki CouplingArylboronic acid, Palladium catalyst, BaseC2-Cl of pyrimidineEthyl 2-(2-arylpyrimidin-5-yl)acetate

Intramolecular Cyclization and Heterocycle Annulation via this compound Derived Intermediates

A significant application of this compound is its use as a precursor for building fused heterocyclic systems. Through strategic modifications of the molecule, intramolecular cyclization reactions can be induced to form bicyclic and tricyclic structures.

Formation of Fused Pyrimidine Systems (e.g., Pyrrolo[2,3-d]pyrimidinones)

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors and antitumor agents. nih.govmdpi.comnih.gov this compound is a valuable starting material for constructing this framework. A common synthetic strategy involves an initial nucleophilic aromatic substitution at the C2 position, followed by an intramolecular cyclization.

For instance, the 2-chloro group can be displaced by an amine (R-NH₂). The resulting intermediate, an ethyl 2-(2-(alkylamino)pyrimidin-5-yl)acetate, possesses all the necessary components for an intramolecular condensation. Under basic or acidic conditions, the amine nitrogen can attack the ester carbonyl, leading to cyclization and subsequent dehydration to form a pyrrolo[2,3-d]pyrimidinone ring system.

Table 3: Synthetic Pathway to Pyrrolo[2,3-d]pyrimidinones

Step Reaction Reagents Intermediate/Product
1Nucleophilic Aromatic SubstitutionPrimary Amine (R-NH₂)Ethyl 2-(2-(alkylamino)pyrimidin-5-yl)acetate
2Intramolecular Cyclization/CondensationBase (e.g., NaH) or Acid6-substituted-5,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

This approach allows for the introduction of various substituents on the pyrrole (B145914) nitrogen, enabling the synthesis of a library of derivatives for biological screening. researchgate.net

Exploration of Novel Cyclization Pathways

Beyond the well-established synthesis of pyrrolo[2,3-d]pyrimidines, the reactivity of this compound allows for the exploration of other cyclization pathways to generate novel heterocyclic cores. By modifying the ester or the chloro group into other functional handles, different ring systems can be accessed.

One potential pathway involves converting the ethyl ester into a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This new intermediate, 2-(2-chloropyrimidin-5-yl)acetohydrazide, can then undergo cyclization with various reagents. For example, reaction with a one-carbon electrophile could lead to the formation of a fused triazole ring.

Another strategy could involve substituting the 2-chloro group with a functionalized nucleophile that contains a reactive site for a subsequent intramolecular reaction with the acetate side chain. For example, reaction with ethyl glycinate (B8599266) could be followed by an intramolecular Dieckmann condensation to form a seven-membered diazepinone ring fused to the pyrimidine.

Table 4: Proposed Novel Cyclization Pathways

Initial Modification Cyclization Reagent/Condition Potential Fused Heterocycle
Ester to Hydrazide conversionCarbon disulfide, BasePyrimido[2,1-c] mdpi.comnih.govresearchgate.nettriazole derivative
Substitution of Cl with thioureaIntramolecular cyclization upon heatingThiazolo[3,2-a]pyrimidinone derivative
Substitution of Cl with ethyl glycinateBase (for Dieckmann condensation)Pyrimido[1,2-a] mdpi.comresearchgate.netdiazepine derivative

These exploratory pathways highlight the synthetic utility of this compound as a scaffold for generating diverse and complex heterocyclic structures for chemical and pharmacological research.

Strategic Applications of Ethyl 2 2 Chloropyrimidin 5 Yl Acetate in Complex Organic Synthesis

Utilization as a Key Building Block in the Construction of Advanced Organic Architectures

Ethyl 2-(2-chloropyrimidin-5-yl)acetate serves as a pivotal starting material for the synthesis of intricate molecular frameworks, particularly those with applications in medicinal chemistry. The presence of both a nucleophilic site at the α-carbon of the acetate (B1210297) group and an electrophilic site at the chlorine-bearing carbon of the pyrimidine (B1678525) ring allows for sequential and controlled bond formations. This dual reactivity is instrumental in the assembly of advanced organic architectures that often feature a central pyrimidine scaffold.

One of the primary applications of this compound is in the synthesis of substituted pyrimidine derivatives that act as scaffolds for kinase inhibitors. The pyrimidine core is a common feature in many biologically active molecules, and the ethyl acetate side chain provides a convenient handle for introducing further molecular complexity and diversity. Synthetic strategies often involve the initial displacement of the chlorine atom via nucleophilic aromatic substitution, followed by modifications of the acetate moiety.

Development of Novel Heterocyclic Scaffolds through Derivatization

The derivatization of this compound opens avenues for the creation of a wide range of novel heterocyclic scaffolds. The inherent reactivity of the chloropyrimidine ring and the ester functionality allows for a variety of chemical transformations, leading to the generation of diverse molecular libraries.

Synthesis of Substituted Pyrimidine Analogues for Structure-Activity Relationship (SAR) Studies

A significant application of this compound lies in the systematic synthesis of substituted pyrimidine analogues for structure-activity relationship (SAR) studies. The facile displacement of the 2-chloro substituent by various nucleophiles, such as amines, thiols, and alcohols, enables the introduction of a wide array of functional groups. This allows medicinal chemists to probe the specific interactions between the pyrimidine core and its biological target, leading to the optimization of potency and selectivity.

For instance, the reaction of this compound with a library of primary and secondary amines can generate a corresponding library of 2-amino-substituted pyrimidine derivatives. Subsequent hydrolysis or amidation of the ethyl ester provides further points of diversification. These systematic modifications are crucial for elucidating the SAR of a given compound series and for the rational design of more effective therapeutic agents.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileReaction ConditionsProduct TypePotential Application
Primary/Secondary AminesBase (e.g., DIPEA), Solvent (e.g., DMF), Heat2-Aminopyrimidine (B69317) DerivativesKinase Inhibitors, GPCR Modulators
ThiolsBase (e.g., K2CO3), Solvent (e.g., Acetone), RT2-Thioetherpyrimidine DerivativesAntimicrobial Agents
Alcohols/PhenolsStrong Base (e.g., NaH), Solvent (e.g., THF), 0 °C to RT2-Alkoxy/Aryloxypyrimidine DerivativesAgrochemicals, Material Science

Preparation of Polycyclic and Spirocyclic Systems

While direct applications of this compound in the synthesis of polycyclic and spirocyclic systems are not extensively documented in readily available literature, its derivatives serve as key intermediates in such constructions. The functional handles present in the molecule can be elaborated through multi-step sequences to enable intramolecular cyclization reactions.

For example, the ethyl acetate side chain can be converted to a longer chain bearing a terminal nucleophile. This tethered nucleophile can then undergo an intramolecular nucleophilic aromatic substitution with the 2-chloro position of the pyrimidine ring, leading to the formation of a fused ring system. The specific nature of the linker and the nucleophile will determine the size and type of the resulting polycyclic architecture.

Similarly, the synthesis of spirocyclic systems can be envisioned by first introducing a cyclic moiety at the 2-position of the pyrimidine ring via a nucleophilic substitution reaction. Subsequent chemical manipulation of the ethyl acetate side chain could then lead to a second cyclization event, resulting in the formation of a spirocyclic framework centered on the pyrimidine ring.

Role in Multi-Component Reactions for Chemical Library Synthesis

Multi-component reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs directly employing this compound as a starting component are not prominently reported, its structural motifs are frequently found in the products of such reactions.

The development of novel MCRs that incorporate this versatile building block would be a significant advancement in the field of chemical library synthesis. For instance, a one-pot reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to the formation of highly functionalized and diverse heterocyclic scaffolds. The exploration of such reactions remains an active area of research.

Chemoselective and Regioselective Transformations for Targeted Synthesis

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemoselectivity and regioselectivity in its synthetic applications. The ability to selectively transform one functional group in the presence of others is crucial for achieving targeted and efficient syntheses.

The chlorine atom at the C2 position of the pyrimidine ring is the most electrophilic site and is therefore highly susceptible to nucleophilic aromatic substitution. This inherent reactivity allows for regioselective functionalization at this position. The ester group, on the other hand, is susceptible to hydrolysis, amidation, and reduction under appropriate conditions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer another avenue for the chemoselective modification of the chloropyrimidine core. These reactions are typically highly selective for the C-Cl bond, leaving the ester functionality intact. This allows for the introduction of aryl, heteroaryl, and alkynyl substituents at the 2-position of the pyrimidine ring, further expanding the molecular diversity that can be accessed from this key building block.

Table 2: Chemoselective Transformations of this compound

Reaction TypeReagents and ConditionsTransformationSelectivity
Nucleophilic Aromatic SubstitutionVarious Nucleophiles, BaseDisplacement of the 2-chloro groupRegioselective at C2
Suzuki CouplingArylboronic acid, Pd catalyst, BaseC-C bond formation at C2Chemoselective for the C-Cl bond
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC-C bond formation at C2Chemoselective for the C-Cl bond
Ester HydrolysisAqueous base (e.g., LiOH)Conversion of ethyl ester to carboxylic acidSelective for the ester group

Theoretical and Computational Investigations on Ethyl 2 2 Chloropyrimidin 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

No specific studies detailing the quantum chemical calculations for the electronic structure and molecular orbital analysis of Ethyl 2-(2-chloropyrimidin-5-yl)acetate were found.

Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine the molecule's electronic properties. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, a molecular electrostatic potential (MEP) map would be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. This would provide insights into its intermolecular interactions and reactivity towards other chemical species.

Table 1: Hypothetical Data from Quantum Chemical Calculations This table is for illustrative purposes only, as no specific data was found for this compound.

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-7.2 eVRegion of the molecule likely to donate electrons.
LUMO Energy-1.5 eVRegion of the molecule likely to accept electrons.
HOMO-LUMO Gap (ΔE)5.7 eVIndicates the chemical reactivity and stability of the molecule.
Dipole Moment2.5 DMeasures the overall polarity of the molecule.

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Modeling

There is no available research in the public domain that elucidates the reaction mechanisms and transition states of this compound through computational modeling.

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most energetically favorable reaction routes. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. Transition state theory calculations would provide information on the activation energies required for various potential reactions, such as nucleophilic substitution at the chlorinated pyrimidine (B1678525) ring. This analysis is vital for understanding reaction kinetics and predicting the conditions necessary to favor the formation of a desired product.

Prediction of Structure-Reactivity Relationships and Reaction Pathways

No predictive studies on the structure-reactivity relationships and reaction pathways specifically for this compound were identified in the literature.

Structure-reactivity relationship studies for this compound would involve systematically modifying its structure (e.g., by changing substituents on the pyrimidine ring) and calculating the resulting changes in reactivity. This could be done by analyzing the effects on the HOMO-LUMO gap, atomic charges, and other electronic descriptors. Such studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. The presence of the chloro group and the ester moiety suggests potential reactivity towards nucleophilic attack and hydrolysis, respectively, which would be primary areas of investigation.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

Specific conformational analyses or molecular dynamics simulations for this compound and its intermediates are not available in published research.

A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the molecule. This is particularly relevant for the rotatable bonds in the ethyl acetate (B1210297) side chain. Understanding the preferred conformation is essential as it can influence the molecule's physical properties and its ability to interact with biological targets or other molecules.

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time in different environments (e.g., in various solvents). MD simulations can reveal how the molecule flexes, and how its conformation changes, which is crucial for understanding its behavior in solution and its interaction dynamics.

Emerging Research Directions and Future Prospects for Ethyl 2 2 Chloropyrimidin 5 Yl Acetate

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is undergoing a significant transformation towards more sustainable and efficient methods. researchgate.neteurekaselect.com Green chemistry principles are being increasingly integrated into the production of heterocyclic compounds like Ethyl 2-(2-chloropyrimidin-5-yl)acetate. eurekaselect.com Research is focused on minimizing waste, reducing energy consumption, and using less hazardous substances.

Key innovative approaches include:

Multicomponent Reactions (MCRs): These reactions are highly attractive as they allow the synthesis of complex molecules from three or more starting materials in a single step, which increases efficiency and reduces waste. nih.govacs.org MCRs offer a direct route to highly functionalized pyrimidines. nih.govacs.org

Novel Catalytic Systems: The development of advanced catalysts is crucial for sustainable synthesis. For example, iridium-catalyzed multicomponent synthesis allows for the creation of pyrimidines from readily available alcohols, liberating only hydrogen and water as byproducts. nih.govacs.orgbohrium.com Other research highlights the use of inexpensive and recyclable materials like β-cyclodextrin as catalysts in aqueous media. mdpi.com The use of nanocatalysts is also a promising area for facilitating these reactions under environmentally friendly conditions. eurekaselect.com

Alternative Energy Sources: Microwave irradiation and ultrasonic waves are being employed to accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.neteurekaselect.com These techniques represent a move towards more energy-efficient chemical production. eurekaselect.com

These sustainable methodologies could be adapted for the large-scale, environmentally friendly production of this compound and its derivatives.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyKey AdvantagesPotential ApplicationReference
Iridium-Catalyzed Multicomponent SynthesisHigh regioselectivity; uses accessible starting materials (alcohols); liberates only H₂ and H₂O.Direct, efficient synthesis of unsymmetrically substituted pyrimidines. nih.govacs.orgbohrium.com
Microwave-Assisted SynthesisRapid reaction times (minutes vs. hours); high yields; often solvent-free.Accelerated production of fused pyrimidine systems. researchgate.net
β-Cyclodextrin CatalysisUses a recyclable, non-toxic, and inexpensive catalyst in water.Green synthesis of pyrimidine derivatives from aldehydes and diketones. mdpi.com

Rational Design and Synthesis of Advanced Functional Derivatives

The structural features of this compound make it an excellent starting point for rational drug design. nih.govresearchgate.net The 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the ethyl acetate (B1210297) moiety can be hydrolyzed or otherwise modified. This versatility enables the creation of large libraries of novel compounds for biological screening. nih.gov

Pyrimidine derivatives are known to possess a wide range of biological activities, and medicinal chemists are actively exploring new scaffolds for various therapeutic targets. gsconlinepress.commdpi.com By strategically modifying the core structure of this compound, researchers aim to develop potent and selective agents for treating diseases like cancer, as well as infectious and metabolic disorders. gsconlinepress.comgsconlinepress.com For instance, new pyrazolo[3,4-d]pyrimidine derivatives have been designed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for anticancer applications. rsc.org The rational design process involves combining the pyrimidine core with other pharmacophores to create hybrid molecules with potentially enhanced or novel therapeutic effects. nih.gov

Table 2: Potential Functional Derivatives and Their Therapeutic Targets

Derivative ClassModification StrategyPotential Therapeutic ApplicationReference
Pyrazolo[3,4-d]pyrimidinesAnnulation to the pyrimidine core.Anticancer (e.g., EGFR inhibitors). rsc.org
2-Amino-pyrimidine DerivativesSubstitution of the 2-chloro group with various amines.Cholinesterase inhibitors for neurodegenerative diseases. researchgate.net
1,3,4-Oxadiazole PyrimidinesIntroduction of thioether-linked oxadiazole moieties.Antibacterial (e.g., PDHc-E1 inhibitors). nih.gov
Fused PyrimidinesCondensation reactions to form polycyclic systems.Protein kinase inhibitors. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for large, diverse chemical libraries for high-throughput screening has driven the development of automated synthesis and flow chemistry platforms. foresight.org this compound is well-suited to serve as a foundational building block in these modern systems. bldpharm.com Its defined points of reactivity allow for its use in sequential, automated reaction sequences where building blocks are added one at a time to construct complex molecules. foresight.org

Automated platforms, akin to molecular 3D printers, can assemble a wide variety of small molecules from a set of pre-functionalized building blocks. foresight.org This approach simplifies the synthesis of complex structures and makes the process more efficient and accessible. foresight.org The use of pyridine-fused boronic ester building blocks, for example, has been shown to be amenable to high-throughput synthesis, leading to the rapid generation of biaryl and ether-linked compound libraries. nih.govwhiterose.ac.uk The integration of this compound into such workflows could significantly accelerate the discovery of new molecules with desirable properties in medicine and materials science.

Exploration of its Utility in Chemical Biology Probe Development

Chemical probes are small molecules used to study and manipulate biological systems, making them indispensable tools in modern biomedical research. chemicalprobes.org The structure of this compound possesses significant potential for its development into highly specific chemical probes. Its reactive handles—the chloro and ester groups—are ideal sites for conjugating reporter molecules (such as fluorophores or biotin) or reactive groups (like photoaffinity labels) for target identification and validation studies.

While the direct application of this specific compound as a chemical probe is an emerging area, the pyrimidine scaffold is prevalent in biologically active molecules. By modifying this core, researchers can design probes to selectively interact with specific proteins or pathways. This would enable the detailed study of cellular processes and help elucidate the mechanisms of action for new drug candidates, bridging the gap between chemical synthesis and biological function.

Potential in Agrochemical Research as a Synthetic Intermediate

The pyrimidine ring is a core component in a variety of agrochemicals. mdpi.com Compounds containing this heterocycle have been shown to possess herbicidal and plant growth-regulating properties. gsconlinepress.com This established utility positions this compound as a valuable synthetic intermediate for the discovery of next-generation agrochemicals.

Researchers can leverage the reactivity of the chloro and acetate groups to synthesize a diverse range of derivatives. These new molecules can then be screened for desired activities, such as fungicidal, insecticidal, or herbicidal effects. mdpi.com The goal is to develop novel compounds with improved efficacy, greater selectivity, and more favorable environmental profiles compared to existing products. The systematic modification of the this compound scaffold provides a strategic pathway to discovering new active ingredients for crop protection.

Advancements in Catalytic Applications Involving Pyrimidine Derivatives

Modern catalysis has revolutionized the synthesis of complex heterocyclic molecules, including pyrimidines. researchgate.net Advanced catalytic methods offer high efficiency and selectivity, enabling chemical transformations that were previously difficult to achieve. mdpi.com Transition-metal catalysis, in particular, is heavily utilized for the functionalization of halogenated pyrimidines like this compound.

Catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the 2-chloro position allow for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of new derivatives. Furthermore, research into sustainable catalysis is yielding new methods that reduce reliance on precious metals and harsh reaction conditions. acs.orgbohrium.com For instance, iridium- and nickel-based pincer complexes have been developed for the efficient and environmentally friendly synthesis of highly substituted pyrimidines from simple alcohols. nih.govbohrium.com These catalytic advancements are critical for the efficient and scalable production of novel functional molecules derived from this compound.

Q & A

Q. How are reaction mechanisms validated for multi-step syntheses involving pyrimidine intermediates?

  • Methodological Answer :
  • Employ isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom transfer during key steps like nitro-group reduction.
  • Use kinetic isotope effects (KIE) to distinguish between concerted or stepwise mechanisms.
  • Analyze intermediates via in-situ FTIR or Raman spectroscopy to detect transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.